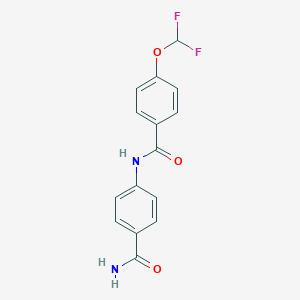
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DFB or Difluorobenzamide. The synthesis of DFB is a complex process that requires expertise in organic chemistry.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are involved in the regulation of cell growth and differentiation, and their dysregulation is associated with the development of cancer. By inhibiting HDACs, DFB may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DFB has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, DFB has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Advantages and Limitations for Lab Experiments
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. DFB has also been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, the synthesis of DFB is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of DFB is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Future Directions
There are several future directions for research on N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide. One area of research is the investigation of its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and treatment regimen for DFB in different types of cancer. Additionally, research is needed to investigate the potential of DFB as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of research is the investigation of the mechanism of action of DFB. Further studies are needed to understand how DFB inhibits HDACs and how this inhibition leads to the biochemical and physiological effects observed in vitro and in vivo.
Synthesis Methods
The synthesis of N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide involves the reaction of 4-(difluoromethoxy)benzoyl chloride with 4-aminobenzoic acid in the presence of a base. The reaction yields DFB as a white solid. The purity of the compound can be improved by recrystallization. The synthesis of DFB is a time-consuming process that requires careful attention to detail to ensure the purity and yield of the final product.
Scientific Research Applications
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. DFB has also been studied for its anti-inflammatory properties and has shown promise as a treatment for inflammatory diseases such as rheumatoid arthritis.
Properties
Molecular Formula |
C15H12F2N2O3 |
|---|---|
Molecular Weight |
306.26 g/mol |
IUPAC Name |
4-[[4-(difluoromethoxy)benzoyl]amino]benzamide |
InChI |
InChI=1S/C15H12F2N2O3/c16-15(17)22-12-7-3-10(4-8-12)14(21)19-11-5-1-9(2-6-11)13(18)20/h1-8,15H,(H2,18,20)(H,19,21) |
InChI Key |
UBEBZERIJIEYCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
